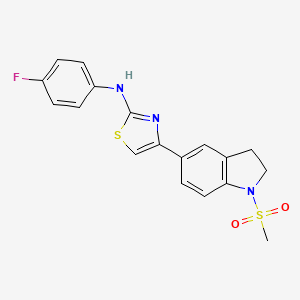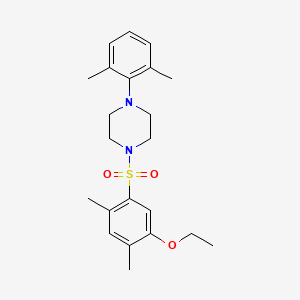![molecular formula C17H13F2N3OS B7644032 N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various types of cancer and autoimmune diseases. By inhibiting BTK activity, this compound blocks the activation of downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits the growth and survival of cancer cells and immune system cells, and induces apoptosis in a dose-dependent manner. In vivo studies have also shown that this compound suppresses tumor growth and metastasis, and reduces inflammation and tissue damage in animal models of cancer and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide is its high selectivity and potency towards BTK inhibition, which minimizes off-target effects and reduces toxicity. This compound also has good pharmacokinetic properties, including good oral bioavailability and long half-life, which make it suitable for clinical development. However, one of the limitations of this compound is its potential for drug resistance, which may arise due to mutations in BTK or activation of alternative signaling pathways.
将来の方向性
There are several future directions for the development and application of N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide. One of the main areas of research is the clinical evaluation of this compound in patients with various types of cancer and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in these patient populations. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection. Finally, there is a need for further optimization of this compound and development of second-generation inhibitors with improved potency and selectivity.
合成法
The synthesis of N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves several steps, including the preparation of 2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid, which is then reacted with 3-fluoro-4-aminophenylacetic acid to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide has been extensively studied for its potential therapeutic effects in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and immune system cells.
特性
IUPAC Name |
N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c1-10(23)20-13-6-7-14(15(19)8-13)16-9-24-17(22-16)21-12-4-2-11(18)3-5-12/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJOCIWLNBLDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)

![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)

![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)
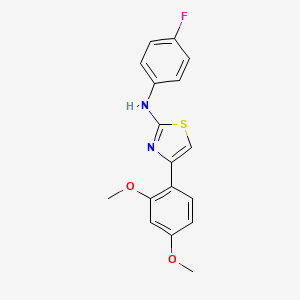
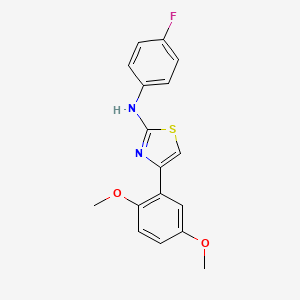
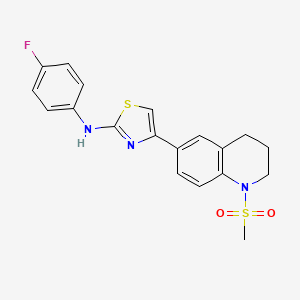
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)
